molecular formula C21H20ClN5O5 B2939511 N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052611-62-7

N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2939511
CAS No.: 1052611-62-7
M. Wt: 457.87
InChI Key: JVPPGWUBATXGCO-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and an acetamide-linked 3-chloro-2-methylphenyl moiety. Its synthesis likely involves multi-step heterocyclic reactions, as seen in analogous compounds (e.g., cyclization of hydrazine derivatives or condensation with chloroacetate esters) . Characterization via NMR, MS, and elemental analysis is critical for confirming its structure and purity, as demonstrated in related studies .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O5/c1-11-13(22)5-4-6-14(11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)12-7-8-15(31-2)16(9-12)32-3/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPGWUBATXGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C23H18ClN4O3
  • Molecular Weight : 490.86 g/mol
  • CAS Number : 292057-99-9

The compound is believed to exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of enzymes such as PARP (Poly ADP-ribose polymerase), which plays a critical role in DNA repair mechanisms. Inhibitors of PARP have been explored for their potential in cancer therapy due to their ability to enhance the effects of DNA-damaging agents .
  • Antiviral Activity : Research indicates that derivatives of pyrrolo[3,4-d]triazoles exhibit antiviral properties against HIV-1. The structural similarities suggest that this compound may also possess similar activity .

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted in several studies.

Antiviral Properties

Recent evaluations have highlighted the compound's potential as an antiviral agent. Its structural components suggest it may interact with viral proteins or inhibit viral replication processes effectively .

Case Studies and Research Findings

A number of studies have evaluated the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
Pyrrolo derivativesAnti-HIVShowed single-digit micromolar potencies against HIV-1 with low toxicity.
PARP inhibitorsAnticancerIncreased potency and effectiveness when combined with DNA-damaging drugs.
Novel triazolesAntiviralEffective against HIV with promising results in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound shares a pyrrolo-triazole core with 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide (). Key differences lie in their substituents:

  • Target compound : 3-chloro-2-methylphenyl (electron-withdrawing Cl, steric hindrance from methyl) and 3,4-dimethoxyphenyl (electron-donating methoxy groups).
  • compound : 3-chloro-4-fluorophenyl (enhanced electronegativity from F) and 2,3-dimethylphenyl (steric bulk).

Methoxy groups may enhance solubility compared to halogens, while chloro/methyl groups could improve membrane permeability .

Spectroscopic Characterization

  • NMR : Aromatic protons in the 3,4-dimethoxyphenyl group would resonate at δ 6.7–7.2 ppm, while the pyrrolo-triazole core may show signals near δ 2.5–4.0 ppm (CH2 and NH groups) .
  • MS : High-resolution MS would confirm the molecular ion peak (e.g., [M+H]+ at m/z ~550–600, depending on substituents) .

Tabulated Comparison of Key Features

Compound Name Core Structure Substituents Predicted logP* Key Spectral Techniques
Target Compound Pyrrolo-triazole 3-chloro-2-methylphenyl, 3,4-dimethoxyphenyl ~3.5 NMR, MS, IR
Compound from Pyrrolo-triazole 3-chloro-4-fluorophenyl, 2,3-dimethylphenyl ~4.0 NMR, MS (inferred)
Compound 8 () Thiazolo-pyrimidine 4-methoxyphenyl, phenyl, triazole-thiol ~2.8 NMR, MS, elemental analysis

*logP estimated using fragment-based methods (e.g., Moriguchi or Hansch approaches).

Implications for Drug Development

The target compound’s 3,4-dimethoxyphenyl group may offer a balance between solubility and bioactivity, distinguishing it from halogen-heavy analogs. Its pyrrolo-triazole core aligns with scaffolds known for kinase inhibition or antimicrobial activity . Future work should prioritize in vitro assays to validate these hypotheses and optimize substituents for target selectivity.

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